Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate
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Overview
Description
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H6Cl2INO2. This compound is characterized by the presence of chlorine and iodine substituents on a pyridine ring, which is further esterified with an ethyl group at the carboxylate position. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of pyridine derivatives followed by esterification. For instance, the chlorination of pyridine-3-carboxylic acid can be achieved using phosphorus oxychloride, followed by iodination using iodine and a suitable oxidizing agent. The final esterification step involves reacting the halogenated pyridine derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for halogenation and esterification steps, ensuring higher yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen substituents.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dichloropyridine-3-carboxylate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
Ethyl 4,6-dibromo-5-iodopyridine-3-carboxylate: Contains bromine instead of chlorine, which can alter its reactivity and biological activity.
Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate: Fluorine substitution can significantly change its electronic properties and reactivity.
Uniqueness
Ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new pharmaceutical agents.
Properties
Molecular Formula |
C8H6Cl2INO2 |
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Molecular Weight |
345.95 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2INO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 |
InChI Key |
ZXYMQCGKGZSTKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)I)Cl |
Origin of Product |
United States |
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